molecular formula C16H16N2O4 B12682954 (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione

(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione

Cat. No.: B12682954
M. Wt: 300.31 g/mol
InChI Key: PJPGYTZLNGKWTD-TVQRCGJNSA-N
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Description

(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione typically involves multi-step organic reactions. One common approach is to start with a suitable anthracene derivative and introduce the amino and hydroxy groups through a series of substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its ability to form hydrogen bonds and participate in redox reactions can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar structural features.

    Quinones: Compounds with similar oxidation states and reactivity.

    Dihydroanthracenes: Reduced forms of anthracene with similar chemical properties.

Uniqueness

What sets (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione

InChI

InChI=1S/C16H16N2O4/c1-5-3-7-9(16(22)13(5)18)15(21)11-10(14(7)20)8(19)4-6(2)12(11)17/h3-4,9,13,19-20H,17-18H2,1-2H3/t9-,13+/m0/s1

InChI Key

PJPGYTZLNGKWTD-TVQRCGJNSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C=C(C(=C3C(=O)[C@H]2C(=O)[C@@H]1N)N)C)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C=C(C(=C3C(=O)C2C(=O)C1N)N)C)O)O

Origin of Product

United States

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